Home > Products > Screening Compounds P119901 > 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione
3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione - 476481-61-5

3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione

Catalog Number: EVT-3068979
CAS Number: 476481-61-5
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description:

This compound served as a lead compound in a study exploring new 8-alkylamino substituted derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity []. It exhibited potent prophylactic antiarrhythmic activity in induced arrhythmia models [].

Relevance:

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description:

This compound is an 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, designed for potential antiarrhythmic activity []. This compound exhibited strong prophylactic antiarrhythmic activity in induced arrhythmia models [].

Relevance:

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description:

This compound is an 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, designed for potential cardiovascular activity []. It exhibited hypotensive activity in experimental models [].

Relevance:

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description:

This compound is another 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, investigated for cardiovascular effects []. It exhibited hypotensive activity in experimental models [].

Relevance:

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description:

This compound showed potent inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) helicase, making it a potential candidate for antiviral drug development [].

Relevance:

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description:

BI 1356, also known as Linagliptin, is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor being developed for type 2 diabetes [, ]. It demonstrates superior potency and a longer duration of action compared to other DPP-4 inhibitors [].

Overview

3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione is a complex organic compound classified within the purine family. Its systematic name reflects its structural components, which include a purine base with various substituents that contribute to its biological activity. This compound is notable for its potential therapeutic applications, particularly in the modulation of enzymatic activities and as a pharmaceutical agent.

Source

The compound is derived from purine-2,6-diones, which are known to exhibit various biological activities, including inhibition of specific enzymes such as dipeptidyl peptidase IV (DPP-IV). The synthesis and characterization of this compound have been documented in various scientific studies and patents, illustrating its relevance in medicinal chemistry and drug development .

Classification

3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione can be classified as:

  • Chemical Class: Purine derivatives
  • Functional Groups: Amine, ether, and ketone functionalities
  • Biological Activity: Potential DPP-IV inhibitor and other therapeutic roles
Synthesis Analysis

Methods

The synthesis of 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione typically involves multi-step organic reactions that may include:

  1. Formation of the Purine Core: Starting from simpler purine derivatives, the core structure is synthesized through cyclization reactions.
  2. Substitution Reactions: The introduction of the 2-phenoxyethyl group and the prop-2-enylamino group occurs via nucleophilic substitution methods.
  3. Functionalization: Additional steps may involve modifying functional groups to enhance solubility or biological activity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione is characterized by:

  • A purine ring system
  • A methyl group at the 3-position
  • A phenoxyethyl side chain at the 7-position
  • An allylamine group at the 8-position

Data

  • Molecular Formula: C18H23N5O2
  • Molecular Weight: 341.4075 g/mol
  • InChIKey: NMCHYWGKBADVMK-UHFFFAOYSA-N
  • CAS Registry Number: 3736-08-1 .
Chemical Reactions Analysis

Reactions

3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione can participate in several chemical reactions:

  1. Nucleophilic Substitution: The compound can react with electrophiles due to its amine group.
  2. Hydrolysis Reactions: The presence of ester functionalities can lead to hydrolysis under acidic or basic conditions.
  3. Oxidation/Reduction Reactions: The compound may undergo oxidation or reduction depending on the substituents present.

Technical Details

These reactions are typically studied under controlled laboratory conditions to determine their kinetics and mechanisms. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used for characterization.

Mechanism of Action

Process

The mechanism of action for 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione primarily involves its interaction with specific enzymes:

  1. Dipeptidyl Peptidase IV Inhibition: The compound binds to the active site of DPP-IV, preventing it from cleaving peptide substrates which can lead to increased levels of incretin hormones.
  2. Receptor Modulation: It may also interact with various receptors involved in metabolic pathways.

Data

Studies indicate that compounds similar to this one can significantly affect glucose metabolism and insulin sensitivity, making them valuable in diabetes management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary; experimental determination is recommended.

Relevant Data or Analyses

Characterization through techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) provides insights into thermal stability and phase transitions.

Applications

Scientific Uses

3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione has several potential applications:

  1. Pharmaceutical Development: As a lead compound for designing new DPP-IV inhibitors for diabetes treatment.
  2. Research Tool: Used in biochemical studies to elucidate mechanisms of enzyme inhibition and metabolic regulation.
  3. Therapeutic Agent: Investigated for potential use in managing metabolic disorders beyond diabetes.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural modifications in enhancing biological activity and therapeutic efficacy .

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Strategies for Purine Core Functionalization

The synthesis of 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione (C₁₇H₁₉N₅O₃) requires sequential functionalization of the purine core at positions 3, 7, and 8. The foundational strategy involves constructing the xanthine (purine-2,6-dione) core followed by regioselective substitutions. The molecular architecture is confirmed by SMILES notation: CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCOC3=CC=CC=C3 [4]. A critical step involves generating the N-7 phenoxyethyl chain prior to introducing the 8-allylamino group, as the reactivity at N-7 is higher than at C-8 under basic conditions. The 3-methyl group is typically installed early using dimethyl sulfate or methyl iodide under controlled pH to prevent quaternization [6] [10]. Advanced intermediates often incorporate protective groups like tert-butoxycarbonyl (Boc) for amines or acetals for carbonyls, which are cleaved under mild acidic conditions post-functionalization [10]. Purification typically combines silica gel chromatography with recrystallization from ethanol/water mixtures to achieve >95% HPLC purity [5].

Table 1: Key Synthetic Intermediates for Target Compound Synthesis

IntermediateFunctionTypical Yield (%)Characterization
3-MethylxanthineCore scaffold75-82¹H NMR (DMSO-d6): δ 3.42 (s, 3H)
7-(2-Phenoxyethyl)-3-methylxanthineN-Alkylated precursor68-75ESI-MS m/z 301.2 [M+H]⁺
8-Chloro-7-(2-phenoxyethyl)-3-methylxanthineC-8 activated species60-67¹³C NMR (CDCl3): δ 151.8 (C8)

Alkylation and Amination Techniques for Substituent Introduction at Positions 3, 7, and 8

N-7 alkylation employs Williamson ether synthesis, where 3-methylxanthine is deprotonated with K₂CO₃ in anhydrous DMF, followed by reaction with 2-bromoethyl phenyl ether at 60°C. This yields the 7-(2-phenoxyethyl) intermediate with regioselectivity >98%, confirmed by absence of N-9 alkylation products [6]. C-8 amination necessitates electrophilic activation at C-8. Chlorination using POCl₃/PCl₅ at 110°C generates 8-chloropurine, which undergoes nucleophilic displacement with allylamine in THF at 25°C. The reaction achieves 85% conversion within 4 hours, with catalyst-free conditions preventing allyl group isomerization [5] [6]. N-3 methylation is optimally performed pre-alkylation using CH₃I in NaOH/ice bath conditions (0-5°C) to suppress over-alkylation. This step-wise approach—methylation → N-7 alkylation → C-8 amination—proves superior to alternative sequences in minimizing byproducts (<5%) [6] [10].

Catalytic Systems for Cross-Coupling Reactions in Purine Derivative Synthesis

Palladium-catalyzed reactions enable late-stage diversification but show limited applicability for the target compound’s direct synthesis. Suzuki-Miyaura coupling is feasible at C-8 prior to amination; however, the 8-allylamino group necessitates protected derivatives. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems achieves 70-78% yield for 8-aminopurines when coupling aryl bromides, but this method is inefficient for aliphatic amines like allylamine due to β-hydride elimination . For this compound, nucleophilic aromatic substitution (SNAr) outperforms transition metal catalysis: allylamine reacts with 8-chloropurine derivatives in DMF at 90°C without catalysts, giving 82% isolated yield. Microwave-assisted SNAr (120°C, 30 min) further enhances conversion to >95% while suppressing hydrolysis byproducts [5] . Copper(I)-mediated amination (CuI/1,10-phenanthroline) was tested but offered no advantage over uncatalyzed SNAr for allylamine .

Table 2: Catalytic Systems Evaluated for C-8 Functionalization

Catalyst SystemReaction TypeApplicability to TargetYield (%)Key Limitation
Pd(OAc)₂/XPhosBuchwald-HartwigLow<20%Allylamine decomposition
CuI/1,10-phenanthrolineUllmann-typeModerate65%Requires stoichiometric Cs₂CO₃
None (SNAr)Nucleophilic substitutionHigh82-95%Requires 8-chloro precursor

Solvent and Reaction Condition Optimization for Yield Enhancement

Solvent polarity critically influences both N-7 alkylation and C-8 amination efficiency. For N-alkylation, polar aprotic solvents (DMF, DMSO) give higher conversions (92-95%) than protic solvents (EtOH: 75%, H₂O: 68%) due to superior xanthinate salt solvation. However, DMSO promotes over-alkylation at N-3/N-9 when excess alkylating agent is used [7]. C-8 amination achieves optimal results in anhydrous DMF at 90°C, with allylamine acting as both nucleophile and base. Water content >2% causes competitive hydrolysis to 8-oxopurine, reducing yields by 25-30% [5]. Temperature optimization reveals that N-7 alkylation proceeds fastest at 60-65°C (0.5-1 hour completion), while C-8 amination requires 90-100°C for 4 hours. Microwave irradiation reduces amination time to 30 minutes at 120°C with 18-crown-6 as phase-transfer catalyst, improving yield to 94% [7]. Post-reaction purification uses pH-controlled crystallization: acidification to pH 5-6 with acetic acid precipitates the product, while impurities remain soluble. This replaces costlier chromatography, enabling multigram synthesis (≥50g) with consistent purity (99.2-99.8% by HPLC) [5] [7].

Table 3: Solvent and Temperature Optimization for Key Steps

Reaction StepOptimal SolventTemperature (°C)Time (h)Yield (%)Byproducts (%)
N-3 MethylationWater/NaOH0-5289<1 (3,7-dimethyl isomer)
N-7 AlkylationAnhydrous DMF60-651953 (N-9 alkylated)
C-8 AminationAnhydrous DMF904828 (8-hydroxy byproduct)
C-8 Amination (microwave)DMF/18-crown-61200.5943

Properties

CAS Number

476481-61-5

Product Name

3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione

IUPAC Name

3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione

Molecular Formula

C17H19N5O3

Molecular Weight

341.371

InChI

InChI=1S/C17H19N5O3/c1-3-9-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-11-25-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,18,19)(H,20,23,24)

InChI Key

YTIKNPWFJZASCU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCOC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.